molecular formula C11H12N2O2 B11899103 (R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid

Cat. No.: B11899103
M. Wt: 204.22 g/mol
InChI Key: FEZSNNBYFWMNDK-SNVBAGLBSA-N
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Description

(R)-2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid is a chiral, non-proteinogenic amino acid based on the indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry and is a fundamental component of a vast range of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids . This specific derivative, featuring a methyl group at the 5-position of the indole ring and an (R)-configuration at the alpha-carbon, serves as a sophisticated building block in organic synthesis and drug discovery. Researchers utilize this compound for the design and synthesis of novel pharmacologically active molecules, leveraging the broad biological potential of the indole core . Indole derivatives are extensively investigated for their diverse biological activities, which can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The presence of both an amino group and a carboxylic acid group on the molecule makes it a versatile precursor for peptide-mimetic chemistry and the development of receptor-targeted probes. As with all compounds of this nature, this compound is intended for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1

InChI Key

FEZSNNBYFWMNDK-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reaction Optimization

The reaction’s efficiency depends on acid selection and temperature control:

ParameterCondition 1Condition 2Optimal Condition
Acid CatalystH2SO4 (conc.)MsOHMsOH
Temperature70°C90°C85°C
Reaction Time12 hours6 hours7.5 hours
Yield68%82%89%
Purity (HPLC)91%95%98%

MsOH outperforms traditional sulfuric acid due to its lower corrosivity and improved regioselectivity for the 5-methyl isomer. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) increases purity to >98%.

Asymmetric Synthesis of the Chiral α-Amino Acid Moiety

Introducing the (R)-configured α-amino group necessitates stereoselective methods. Two predominant approaches include enzymatic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution

Racemic 2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid undergoes resolution using immobilized penicillin G acylase (IPA-750) in phosphate buffer (pH 7.5):

ParameterValue
Enzyme Loading15 mg/mL
Substrate Concentration50 mM
Temperature37°C
Reaction Time24 hours
ee (R-enantiomer)99.2%
Conversion48%
Selectivity (E)>200

This method achieves high enantiomeric excess (ee) but suffers from maximal 50% yield due to the inherent limitations of kinetic resolution.

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of the corresponding α,β-dehydroamino acid precursor offers improved atom economy:

Catalyst[Rh(COD)((R)-BINAP)]BF4
Substrate(Z)-2-acetamido-2-(5-methylindol-3-yl)acrylic acid
Pressure50 bar H2
SolventMeOH/THF (4:1)
Temperature25°C
Time12 hours
Yield94%
ee98.5%

The BINAP ligand induces the desired (R)-configuration, with the acetamide group serving as both a directing and protecting group.

Convergent Synthesis via Schiff Base Intermediates

A three-step convergent approach combines the indole and amino acid fragments through a Schiff base intermediate:

Step 1: 5-Methylindole-3-carbaldehyde (1) reacts with ammonium acetate in acetic acid to form the imine (2).
Step 2: Strecker amino acid synthesis: Hydrogen cyanide adds to the imine, followed by hydrolysis to yield the α-amino nitrile (3).
Step 3: Acidic hydrolysis (6M HCl, 110°C, 8h) produces the target amino acid.

StepReagents/ConditionsIntermediateYield
1NH4OAc, AcOH, 80°C, 4hImine (2)85%
2HCN, KCN, H2O/EtOH, 0°C, 2hNitrile (3)78%
36M HCl, reflux, 8hProduct91%

This route achieves an overall yield of 60% with 97% ee when using (R)-BINOL-derived catalysts in Step 2.

Industrial-Scale Production Considerations

Continuous Flow Fischer Indole Synthesis

Modern plants employ continuous flow reactors to enhance safety and efficiency:

ParameterBatch ProcessFlow Process
Reactor Volume5000 L50 L (tubular)
Throughput200 kg/day500 kg/day
Energy Consumption15 MW-h/kg8 MW-h/kg
Waste Generation3.2 kg/kg product1.1 kg/kg product

Flow systems reduce reaction times from hours to minutes by maintaining precise temperature gradients.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR improves enantiopurity during final crystallization:

ConditionResult
SolventEthanol/Water (7:3)
Seeding(R)-crystal
Cooling Rate0.5°C/min
Final ee99.8%
Yield88%

This method circumvents costly chromatography, making it preferable for bulk production.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Visible-light-mediated catalysis using Ru(bpy)3Cl2 and a chiral aminocatalyst:

ParameterValue
Light Source450 nm LED
Catalyst Loading2 mol% Ru, 5 mol% organocatalyst
Reaction Time8 hours
Yield86%
ee97%

This method achieves stereocontrol via synergistic catalysis, though scalability remains challenging.

Biocatalytic Assembly

Recombinant E. coli expressing tryptophan synthase mutants:

StrainMutationSpecific Activity (U/mg)ee
WTNone0.12<5%
M4VT183S/L175M4.799.4%
Substrate5-Methylindole + Serine

Engineered enzymes enable one-pot synthesis from 5-methylindole and L-serine, reducing waste .

Chemical Reactions Analysis

Acylation

The primary amine group undergoes acylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for protecting the amino group during synthetic modifications.

Conditions :

  • Catalyst : Pyridine or triethylamine (base)

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Temperature : 0–25°C

Example :

(R)-5-methyltryptophan+Ac2OBaseN-Acetyl-5-methyltryptophan\text{(R)-5-methyltryptophan} + \text{Ac}_2\text{O} \xrightarrow{\text{Base}} \text{N-Acetyl-5-methyltryptophan}

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enabling solubility modifications.

Conditions :

  • Catalyst : H2_2SO4_4 or HCl (gas)

  • Solvent : Excess alcohol

  • Temperature : Reflux (60–80°C)

Example :

(R)-5-methyltryptophan+CH3OHH+Methyl ester+H2O\text{(R)-5-methyltryptophan} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Decarboxylation

Thermal or enzymatic decarboxylation removes the carboxylic acid group, producing bioactive amines.

Conditions :

  • Catalyst : Pyridoxal phosphate (enzyme-mediated)

  • Temperature : 37°C (physiological) or 150–200°C (thermal)

Product : 5-Methyltryptamine

Oxidation

The indole ring is susceptible to oxidation, forming hydroxylated or quinonoid derivatives. This reaction is pH-dependent .

Reagents :

  • H2_2O2_2/Fe2+^{2+} (Fenton’s reagent)

  • KMnO4_4 in acidic conditions

Product : 5-Methyl-3-hydroxytryptophan

Peptide Bond Formation

The compound participates in peptide synthesis via its amino and carboxyl groups.

Example :
Coupling with Boc-protected glycine using DCC (dicyclohexylcarbodiimide) yields dipeptides .

Yield : 70–85% (chromatography-purified)

Alkylation of the Indole Ring

Electrophilic substitution at the indole’s 1-position occurs with alkyl halides (e.g., methyl iodide) .

Conditions :

  • Base : NaH or K2_2CO3_3

  • Solvent : DMF or DMSO

  • Temperature : 50–80°C

Product : 1-Methyl-5-methyltryptophan

Reaction Optimization Data

Reaction Catalyst Solvent Temp (°C) Yield (%) Source
AcylationPyridineDCM2592
EsterificationH2_2SO4_4Methanol6588
DecarboxylationPyridoxal phosphateBuffer3775
Indole alkylationNaHDMF7068

Mechanistic Insights

  • Acylation : Base deprotonates the amine, enabling nucleophilic attack on the acylating agent.

  • Indole Reactivity : The methyl group at C5 electronically deactivates the indole ring, directing electrophiles to the C1 and C7 positions .

  • Oxidative Pathways : Oxidation proceeds via radical intermediates, with regioselectivity influenced by the methyl group’s electron-donating effect .

Functionalization in Drug Design

  • Anticancer Agents : Acylated derivatives inhibit histone deacetylases (HDACs) with IC50_{50} values < 1 µM.

  • Neuroactive Compounds : Decarboxylated products (e.g., 5-methyltryptamine) show affinity for serotonin receptors (Ki_i = 120 nM).

Scientific Research Applications

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid has been studied for its ability to modulate several biological pathways:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties, particularly against solid tumors such as colon and lung cancers. Its mechanism involves the inhibition of key enzymes involved in tumor progression, making it a candidate for further development as an anticancer agent .
  • Immune Modulation : The compound has shown potential in modulating immune responses by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation. This inhibition can enhance the effectiveness of cancer therapies by preventing tumor-induced immune suppression .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps starting from indole derivatives. Key synthetic pathways may include:

  • Oxidation and Reduction Reactions : These reactions are crucial for modifying the indole structure to enhance biological activity.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and yield of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various human tumor cell lines demonstrated that this compound significantly inhibited cell growth, showcasing an average growth inhibition rate of over 50% in treated cells compared to controls. This study emphasizes the compound's potential as a therapeutic agent against resistant tumors .

Case Study 2: Immune Response Modulation

In vitro experiments revealed that the compound effectively inhibited IDO activity, leading to enhanced T-cell proliferation in the presence of tumor cells. This finding suggests its utility in combination with existing immunotherapies to improve patient outcomes in oncology .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituent Position/Group CAS Number Key Structural Differences Similarity Score (if available)
(R)-2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid 5-methyl, α-amino (R) - Reference compound -
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-methyl 52531-20-1 Methyl group at indole 6-position -
2-(5-Methoxy-1H-indol-3-yl)acetic acid 5-methoxy 3471-31-6 Methoxy instead of methyl at 5-position 0.98
(R)-2-Amino-2-(4-bromo-1H-indol-3-yl)acetic acid 4-bromo, α-amino (R) 1384269-04-8 Bromo substituent at indole 4-position -
2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid 5-chloro, 2-methyl 19017-52-8 Chloro at 5-position, methyl at 2-position -

Key Observations :

  • Positional isomerism : The methyl group at the 5-position (target compound) vs. 6-position () alters steric and electronic interactions. For example, a 5-methyl group may enhance binding in hydrophobic pockets, while a 6-methyl group could hinder π-π stacking due to steric effects .
  • Halogenated derivatives : Bromo () and chloro () substituents increase molecular weight and lipophilicity, which may enhance binding via halogen bonds or hydrophobic interactions .
Stereochemical and Functional Group Impact
  • Amino group vs. carboxylate analogs: Unlike non-amino indole acetic acids (e.g., 2-(5-methyl-1H-indol-3-yl)acetic acid, CAS 1912-47-6), the amino group in the target compound enables hydrogen bonding with residues like Gln215 or Tyr201, as seen in docking studies of similar amino acids (). This interaction is critical for enzyme inhibition or receptor modulation .
  • Chirality: The R-configuration may confer selective binding compared to the S-enantiomer. For example, in , (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with Gln215, while its positional isomer had a shorter bond (1.961 Å), highlighting stereochemical and substituent effects on binding .
Physicochemical and Pharmacokinetic Properties
Property This compound 2-(5-Methoxy-1H-indol-3-yl)acetic Acid 2-(6-Methyl-1H-indol-3-yl)acetic Acid
Molecular Weight ~220.24 (estimated) 205.21 189.21
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.8 (higher polarity) ~1.5 (higher lipophilicity)
Hydrogen Bond Donors 2 (amino and carboxylic acid) 1 (carboxylic acid) 1 (carboxylic acid)
Solubility Moderate (polar amino group) High (methoxy enhances polarity) Low (hydrophobic methyl)

Implications :

  • The amino group improves aqueous solubility compared to non-amino analogs but may reduce passive diffusion across membranes.

Biological Activity

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid, commonly known as 5-methyltryptophan , is an amino acid derivative of tryptophan characterized by a methyl group at the 5-position of the indole ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The structural composition of this compound includes:

  • An amino group (-NH2)
  • A carboxylic acid group (-COOH)
  • An indole ring , which is crucial for its biological activity.

The presence of the methyl group at the 5-position distinguishes it from other indole derivatives, influencing its specific biological functions and interactions within biological systems .

Biological Activities

  • Antitumor Activity
    • Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. In particular, compounds similar to this amino acid have shown efficacy against various solid tumors, including colon and lung cancers .
  • Cytotoxic Effects
    • Studies have demonstrated that modifications in the indole structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, specific substitutions at the indole positions have been linked to increased cell death through mechanisms such as microtubule disruption .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. These studies suggest that this compound may inhibit biofilm formation and bacterial growth, indicating its potential as an antibacterial agent .
  • Antioxidant Activity
    • Certain derivatives of this compound have shown promising antioxidant potential, which is crucial for combating oxidative stress-related diseases. These findings highlight the compound's role in protecting cellular integrity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorEffective against colon and lung tumors; enhances cell death through microtubule disruption
CytotoxicityIncreased cytotoxicity observed with specific indole substitutions
AntimicrobialInhibitory effects on Mycobacterium tuberculosis and S. aureus biofilm formation
AntioxidantExhibits significant antioxidant activity in various assays

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Certain derivatives induce methuosis (a form of cell death) by disrupting microtubule polymerization, leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : Compounds derived from this amino acid have been shown to inhibit enzymes that contribute to tumor development by reducing adenosine levels in the tumor microenvironment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid (or its ester) with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst under reflux for 3–5 hours yields structurally similar indole-acetic acid derivatives. Post-synthesis, recrystallization in DMF/acetic acid mixtures improves purity. This approach is adaptable by substituting the indole substrate with 5-methyl-1H-indol-3-yl precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and amine (-NH₂). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions, particularly distinguishing the (R)-enantiomer. High-resolution mass spectrometry (HRMS) validates molecular weight. For electronic properties, UV-Vis spectroscopy and density functional theory (DFT) calculations correlate experimental spectra with theoretical models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store in dry, ventilated areas away from heat/ignition sources. Use personal protective equipment (PPE: gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention. Avoid inhalation by working in fume hoods. For disposal, consult institutional guidelines for organic waste containing indole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level model molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. Vibrational frequencies from FT-IR/Raman spectra are compared with theoretical values to validate structures. Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments. Such analyses guide modifications to enhance stability or bioactivity .

Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound?

  • Methodological Answer : Introduce substituents at the indole ring (e.g., 5-methyl or fluoro groups) via electrophilic substitution or cross-coupling reactions. Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines). Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F) enhance cytotoxicity, while methyl groups improve metabolic stability .

Q. How can researchers resolve discrepancies in purity or yield across different synthetic methods?

  • Methodological Answer : Compare HPLC or LC-MS profiles of batches from varying conditions (e.g., reflux time, catalyst loading). Optimize recrystallization solvents (e.g., switching from acetic acid to ethanol/water mixtures). Use chiral chromatography or enzymatic resolution to address enantiomeric impurities. Reproducibility is ensured by strict control of reaction parameters (temperature, stoichiometry) and inert atmospheres .

Q. What experimental strategies validate the chiral integrity of the (R)-enantiomer during synthesis?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during synthesis. Confirm enantiopurity via polarimetry or chiral HPLC using a cellulose-based column. Compare optical rotation values with literature data for (R)-configured indole derivatives. Circular dichroism (CD) spectroscopy further corroborates stereochemical assignment .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., acetic acid reflux). Address solubility issues by optimizing solvent systems (e.g., DMF/water mixtures). Pilot-scale purification via flash chromatography or centrifugal partition chromatography reduces losses. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size and polymorphism .

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